molecular formula C13H16N2OS2 B2789361 N-(3-cyano-2-thienyl)-2-(cyclohexylsulfanyl)acetamide CAS No. 338777-51-8

N-(3-cyano-2-thienyl)-2-(cyclohexylsulfanyl)acetamide

Cat. No. B2789361
M. Wt: 280.4
InChI Key: QJOYYLGWPOYFCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-2-thienyl)-2-(cyclohexylsulfanyl)acetamide, also known as CTSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. CTSA is a thienylacetamide derivative that has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(3-cyano-2-thienyl)-2-(cyclohexylsulfanyl)acetamide involves the reaction of 3-cyano-2-thiophenecarboxylic acid with cyclohexylthiol, followed by conversion of the resulting thioester to the amide using ammonia and acetic anhydride.

Starting Materials
3-cyano-2-thiophenecarboxylic acid, cyclohexylthiol, ammonia, acetic anhydride

Reaction
Step 1: 3-cyano-2-thiophenecarboxylic acid is reacted with cyclohexylthiol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the corresponding thioester., Step 2: The thioester is then treated with ammonia in methanol to form the corresponding thioamide., Step 3: The thioamide is then treated with acetic anhydride in the presence of a base such as triethylamine to form the final product, N-(3-cyano-2-thienyl)-2-(cyclohexylsulfanyl)acetamide.

Mechanism Of Action

The exact mechanism of action of N-(3-cyano-2-thienyl)-2-(cyclohexylsulfanyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, N-(3-cyano-2-thienyl)-2-(cyclohexylsulfanyl)acetamide has been shown to induce apoptosis in cancer cells, leading to their death.

Biochemical And Physiological Effects

N-(3-cyano-2-thienyl)-2-(cyclohexylsulfanyl)acetamide has been shown to exhibit a wide range of biochemical and physiological effects. In particular, it has been shown to reduce the production of inflammatory mediators, including prostaglandins and leukotrienes, leading to a reduction in inflammation and pain. Additionally, N-(3-cyano-2-thienyl)-2-(cyclohexylsulfanyl)acetamide has been shown to induce apoptosis in cancer cells, leading to their death.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(3-cyano-2-thienyl)-2-(cyclohexylsulfanyl)acetamide is its potent anti-inflammatory and analgesic activities, making it a promising candidate for the development of new painkillers and anti-inflammatory drugs. Additionally, N-(3-cyano-2-thienyl)-2-(cyclohexylsulfanyl)acetamide has been shown to exhibit anticancer properties, making it a potential candidate for the development of new cancer treatments. However, one of the limitations of N-(3-cyano-2-thienyl)-2-(cyclohexylsulfanyl)acetamide is its potential toxicity, which may limit its use in clinical settings.

Future Directions

There are several future directions for the study of N-(3-cyano-2-thienyl)-2-(cyclohexylsulfanyl)acetamide. One area of interest is the development of new painkillers and anti-inflammatory drugs based on the structure of N-(3-cyano-2-thienyl)-2-(cyclohexylsulfanyl)acetamide. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-cyano-2-thienyl)-2-(cyclohexylsulfanyl)acetamide and its potential applications in the treatment of cancer. Finally, more research is needed to determine the safety and toxicity of N-(3-cyano-2-thienyl)-2-(cyclohexylsulfanyl)acetamide in clinical settings.

Scientific Research Applications

N-(3-cyano-2-thienyl)-2-(cyclohexylsulfanyl)acetamide has been extensively studied for its potential applications in the field of drug discovery. In particular, it has been shown to exhibit potent anti-inflammatory and analgesic activities, making it a promising candidate for the development of new painkillers and anti-inflammatory drugs. Additionally, N-(3-cyano-2-thienyl)-2-(cyclohexylsulfanyl)acetamide has been shown to exhibit anticancer properties, making it a potential candidate for the development of new cancer treatments.

properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-2-cyclohexylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS2/c14-8-10-6-7-17-13(10)15-12(16)9-18-11-4-2-1-3-5-11/h6-7,11H,1-5,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOYYLGWPOYFCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SCC(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-2-thienyl)-2-(cyclohexylsulfanyl)acetamide

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